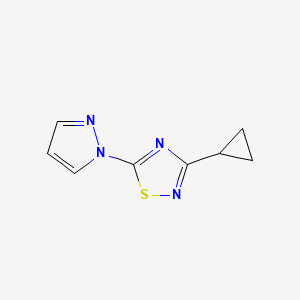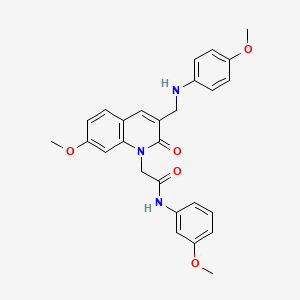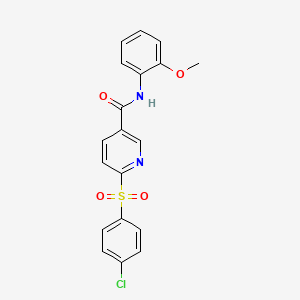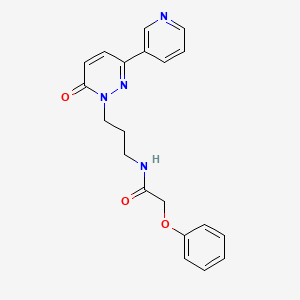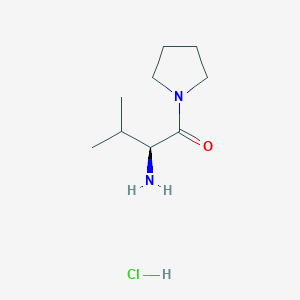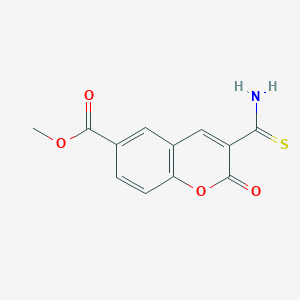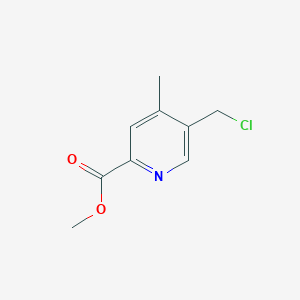
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl. It is used as an alkylating agent and industrial solvent to manufacture various products .
Synthesis Analysis
The synthesis of related compounds often involves dehydration of certain derivatives using hydrochloric acid . For instance, 5-Chloromethylfurfural (CMF) is obtained by dehydration of fructose and other cellulose derivatives .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Chloromethyl methyl ether, for example, has a simple structure with a chloromethyl group attached to a methoxy group .
Chemical Reactions Analysis
In organic synthesis, chloromethyl methyl ether is used for introducing the methoxymethyl ether (MOM) protecting group . It’s often referred to as MOM-Cl or MOM chloride .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its appearance, density, boiling point, and solubility in water. For example, Chloromethane, also called methyl chloride, is a colorless, sweet-smelling, flammable gas .
Aplicaciones Científicas De Investigación
Ring Expansion and Chemical Modification
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate has been explored for its potential in ring expansion reactions. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared and rearranged to give methoxy- and cyano- derivatives, demonstrating its role in creating complex molecules through acid-catalysed ring contraction (Bullock et al., 1972). Additionally, the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, where methyl 5-methylpyridine-2-carboxylate played a crucial role, showcased its utility in the synthesis of pyridine rings and cycloadducts through Diels-Alder reactions (Danheiser et al., 2003).
Electrocatalytic Applications
Research has also focused on the electrocatalytic applications of derivatives of Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid showcased the potential of using such derivatives for incorporating CO2 into organic molecules, offering a pathway for the synthesis of compounds like 6-aminonicotinic acid with high yield and selectivity (Feng et al., 2010). Another study on the electrochemical incorporation of electrophiles into biomass-derived platform molecule 5-(chloromethyl)furfural (CMF) demonstrated how such derivatives can be used to expand the derivative scope of biobased platform molecules (Ling et al., 2022).
Synthesis of Complex Molecules
The synthesis of complex molecules using Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate or its derivatives has been a subject of various studies. The synthesis and study of pyrido[3,4-d]pyrimidine analogs of pteroic acid from ethyl 5-amino-2-methyIpyridine-4-carboxylate highlight the compound's role in creating biologically relevant molecules (And & McKee, 1979).
Chemical Derivatization for Methylation Analysis
Furthermore, chemical modification-assisted bisulfite sequencing (CAB-Seq) for 5-carboxylcytosine detection in DNA has utilized derivatives for detecting modifications with single-base resolution in DNA, illustrating its importance in the field of epigenetics (Lu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(9(12)13-2)11-5-7(6)4-10/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYQBSGSWDXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chloromethyl)-4-methylpyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
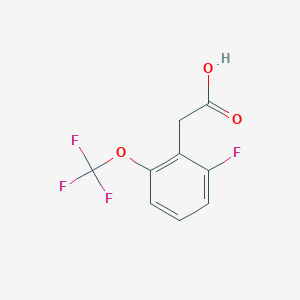
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
